molecular formula C22H13N3OS B2831150 4-cyano-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide CAS No. 868377-52-0

4-cyano-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

Cat. No.: B2831150
CAS No.: 868377-52-0
M. Wt: 367.43
InChI Key: ULLFXVPMSQJAAS-GYHWCHFESA-N
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Description

4-cyano-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound with a unique structure that includes a benzothiazole moiety and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the oxidative cyclization of a thiocarbamoyl derivative with bromine in ethyl acetate, followed by further reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. This would include careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring or the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethyl acetate or pyridine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzothiazole derivatives, while reduction could lead to the formation of amines or other reduced products.

Scientific Research Applications

4-cyano-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzothiazole moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-cyano-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide apart is its unique combination of functional groups and the benzothiazole ring, which confer specific chemical properties and biological activities

Properties

IUPAC Name

4-cyano-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3OS/c1-2-13-25-19-12-11-16-5-3-4-6-18(16)20(19)27-22(25)24-21(26)17-9-7-15(14-23)8-10-17/h1,3-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLFXVPMSQJAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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